![molecular formula C11H19N3O B2682135 2-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 1439897-53-6](/img/structure/B2682135.png)
2-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine
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Description
2-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for regulating the levels of glutamate, the primary excitatory neurotransmitter in the brain, and their dysfunction has been implicated in a variety of neurological disorders.
Scientific Research Applications
Drug Discovery
The 1,2,4-oxadiazole heterocyclic ring, which is a part of the compound, has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . This makes it a perfect framework for novel drug development .
Enzyme Inhibitors
Compounds containing the 1,2,4-oxadiazole unit have been discovered as potential enzyme inhibitors . This could be a significant application in the development of new drugs.
Antioxidant Activity
Some 1,3,4-oxadiazole derivatives have shown antioxidant activity . Antioxidants inhibit or prevent oxidative stress in biological systems, which is one of the main causes of many pathological conditions such as several degenerative and chronic diseases .
Anti-inflammatory Activity
Numerous heterocyclic compounds containing di-tert-butyl phenol exhibit anti-inflammatory activity . This could be another potential application of the compound .
Anticancer Activity
Some compounds containing di-tert-butyl phenol have shown anticancer activity . This suggests that the compound could potentially be used in cancer treatment research.
Biological Activity
A number of 1,3,4-oxadiazole derivatives have exhibited various types of biological activity . This suggests that the compound could have a wide range of applications in biological research.
properties
IUPAC Name |
2-tert-butyl-5-piperidin-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-11(2,3)10-14-13-9(15-10)8-6-4-5-7-12-8/h8,12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMHPPFYNMGWHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(O1)C2CCCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine |
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